ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Overview
Description
ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common approach starts with the preparation of the phenoxyacetic acid derivative, which is then coupled with a thiazole derivative. The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenoxy and thiazole moieties can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE: Unique due to its specific combination of functional groups.
Phenoxyacetic Acid Derivatives: Similar in structure but lack the thiazole ring.
Thiazole Derivatives: Contain the thiazole ring but may not have the phenoxy or trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, phenoxy group, and thiazole ring, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-2-24-14(23)7-11-9-26-15(20-11)21-13(22)8-25-12-5-3-4-10(6-12)16(17,18)19/h3-6,9H,2,7-8H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBNDVENZYENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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